4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol
CAS No.: 160921-55-1
Cat. No.: VC4172985
Molecular Formula: C8H6ClN3O
Molecular Weight: 195.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 160921-55-1 |
---|---|
Molecular Formula | C8H6ClN3O |
Molecular Weight | 195.61 |
IUPAC Name | 4-chloro-2-(triazol-1-yl)phenol |
Standard InChI | InChI=1S/C8H6ClN3O/c9-6-1-2-8(13)7(5-6)12-4-3-10-11-12/h1-5,13H |
Standard InChI Key | FUAIDQWVHMOMLW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)N2C=CN=N2)O |
Introduction
Chemical Identity and Structural Features
4-Chloro-2-(1H-1,2,3-triazol-1-yl)phenol (C8H6ClN3O) consists of a phenolic core substituted at the 2-position with a 1,2,3-triazole moiety and at the 4-position with a chlorine atom. The molecule’s planar geometry and electronic distribution are influenced by the electron-withdrawing chlorine and the conjugated triazole ring. Comparative molecular modeling studies on analogous structures suggest that the chloro substituent enhances dipole interactions with enzymatic active sites, potentially improving binding affinity .
The triazole ring’s nitrogen atoms participate in hydrogen bonding, while the chlorine atom contributes to hydrophobic interactions—a combination observed in optimized STS inhibitors . X-ray crystallography data for related compounds (e.g., 4-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenol) reveal dihedral angles of 15–25° between the aromatic rings, allowing conformational flexibility for target engagement .
Synthetic Methodologies
While no explicit synthesis of 4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol has been reported, established protocols for analogous triazole-phenol derivatives provide a feasible roadmap:
Huisgen Azide-Alkyne Cycloaddition
The most common route involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the synthesis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives . Adapting this method:
-
Azide Formation: 4-Chloro-2-aminophenol undergoes diazotization with tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (TMSN3) in acetonitrile to yield 4-chloro-2-azidophenol.
-
Alkyne Preparation: A protected propargyl alcohol derivative (e.g., trimethylsilyl-protected propiolic acid) is coupled to the azide.
-
Cycloaddition: Copper(II) sulfate and sodium ascorbate catalyze triazole ring formation, followed by deprotection to yield the target compound .
Reaction conditions critical for optimizing yield (Table 1):
Step | Temperature | Catalyst | Yield (%) |
---|---|---|---|
Azide formation | 0–25°C | TMSN3 | 78–85 |
Cycloaddition | RT | CuSO4·5H2O | 65–72 |
Deprotection | 40°C | TBAF | 90–95 |
Data extrapolated from methods in ref
Pharmacological Activity
Steroid Sulfatase Inhibition
Triazole-phenol derivatives exhibit potent STS inhibition, critical in hormone-dependent cancers. The reference compound Irosustat (STX64) shows an IC50 of 1.06 nM in MCF-7 cells, while chloro-substituted analogs like 4b achieve IC50 values as low as 0.21 nM . Though direct data for 4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol are unavailable, structural parallels suggest comparable or superior activity due to:
-
Enhanced electron-withdrawing effects from the para-chloro group, stabilizing enzyme-inhibitor complexes.
-
Improved membrane permeability from the triazole’s moderate hydrophobicity .
In Vivo Efficacy and Toxicity
In murine models, triazole-phenol derivatives like 4b show 51% tumor growth inhibition at 50 mg/kg with no observed toxicity . Pharmacokinetic parameters for analogous compounds (Table 2):
Parameter | Value (Mean ± SD) |
---|---|
Cmax (ng/mL) | 1240 ± 210 |
T1/2 (h) | 6.8 ± 1.2 |
AUC0–24 (ng·h/mL) | 9800 ± 1450 |
The chloro substituent may prolong half-life by reducing hepatic clearance, though this requires experimental validation.
Future Directions
-
Synthetic Optimization: Developing regioselective routes to minimize byproducts during triazole formation.
-
Target Identification: Proteomic studies to map interactions beyond STS, such as tyrosine kinase or topoisomerase inhibition.
-
Formulation Strategies: Nanoencapsulation to enhance bioavailability, leveraging the compound’s moderate logP (~2.5 estimated).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume